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Compound of Interest

Compound Name: Ostalloy

Cat. No.: B1236533

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ostalloy 117 for low-
temperature soldering applications, particularly relevant for assembling temperature-sensitive
components in research, scientific, and drug development laboratory settings. The extremely
low melting point of Ostalloy 117 makes it an ideal choice for creating electrical or mechanical
joints without risking thermal damage to delicate instruments, sensors, or experimental
apparatuses.

Ostalloy 117 is a eutectic, controlled-shrinkage bismuth-based alloy.[1][2] Its primary
advantage is its very low melting point of 117°F (47°C), which allows for soldering with simple,
low-power heat sources and minimizes thermal stress on components.[1][3][4]

Material Properties and Specifications

A summary of the key physical and mechanical properties of Ostalloy 117 is presented below.
This data is essential for understanding the material's behavior and for designing appropriate

soldering processes.

Table 1: Composition of Ostalloy 117
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Element Weight Percentage (%)
Bismuth (Bi) 44.7

Lead (Pb) 22.6

Indium (In) 19.1

Tin (Sn) 8.3

Cadmium (Cd) 5.3

Source:[1][3]

Table 2: Physical and Mechanical Properties of Ostalloy 117

Property Value

Melting Point 117°F (47°C)[1][21[3][4]
Density 0.32 Ib/cu in[3][4]
Specific Gravity 7.5[5]

Tensile Strength

5400 psi[1][4]

Brinell Hardness

12[1][3][4]

Elongation (in 2 in.)

1.5% (Slow loading)[1][4]

Specific Heat (Solid & Liquid)

0.035 Btu/lb/°F[4]

Latent Heat of Fusion

6 Btu/lb[4]

Growth/Shrinkage (after 500 hrs)

-0.0002 in/in[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of Ostalloy 117 in low-

temperature soldering applications.
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Protocol 1: General Soldering of Temperature-Sensitive
Electronic Components

This protocol outlines the standard procedure for creating a solder joint between two metallic
surfaces where at least one component is sensitive to heat.

Materials:

Ostalloy 117 solder wire or small ingots

o Low-temperature soldering iron or a controllable hot air gun

» Appropriate flux for low-temperature solders (e.g., rosin-based or water-soluble organic flux)
 Isopropyl alcohol (IPA) or other suitable cleaning solvent

 Lint-free swabs or wipes

o Tweezers or other fine-tipped manipulation tools

e Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Procedure:

o Surface Preparation:

o Ensure the surfaces to be soldered are clean and free of oxides, grease, and other
contaminants.

o Use a lint-free swab with isopropyl alcohol to gently clean the contact pads or wires.

o If necessary, use a very fine-grit abrasive pad to gently remove any oxidation, followed by
another cleaning with IPA.

o Flux Application:

o Apply a small amount of low-temperature flux to the surfaces that will be joined. Flux is
critical for removing residual oxides and promoting wetting of the solder.
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e Melting the Alloy:

o Due to its low melting point, Ostalloy 117 can be melted with a variety of heat sources. A
soldering iron set to a low temperature (e.g., 60-80°C) is suitable.

o Alternatively, a controlled hot air gun can be used, which is often preferable for preventing
direct contact with very delicate components.

o The alloy can also be melted in a clean double boiler or water bath for dip-soldering
applications.[1]

e Applying the Solder:

o For Soldering Iron: Heat the joint area (both the component lead and the pad)
simultaneously and touch the Ostalloy 117 wire to the heated joint. The solder should flow
smoothly and wet the entire joint.

o For Hot Air Gun: Heat the joint area with the hot air gun. Once the flux is activated,
introduce the solder wire to the joint.

o For Pre-tinning: Individual components can be pre-tinned by applying flux and a small
amount of solder to their leads or pads before bringing them together for the final joint.

e Joint Formation and Cooling:
o Once the solder has flowed and formed a fillet, remove the heat source.

o Hold the components steady until the solder solidifies. Due to the low latent heat of fusion,
solidification will be rapid.

o Cleaning and Inspection:

o After the joint has cooled, clean off the flux residue using a lint-free swab and the
appropriate solvent for your chosen flux (e.g., IPA for rosin-based fluxes).

o Visually inspect the solder joint under magnification to ensure it is smooth, shiny, and has
good wetting on all surfaces.
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Protocol 2: Attaching a Sensor to a Heat-Sensitive
Substrate

This protocol details a specific application: mounting a small temperature sensor onto a
polymer-based, flexible substrate that cannot withstand conventional soldering temperatures.

Materials:

o Ostalloy 117 solder paste or preforms

o Temperature sensor with solderable pads

» Flexible polymer substrate with copper traces

e Low-temperature flux

» Hot plate or reflow oven with precise temperature control

e Cleaning solvents (IPA)

s PPE

Procedure:

e Substrate and Component Preparation:
o Clean the copper traces on the flexible substrate and the sensor pads with IPA.
o Ensure the surfaces are completely dry.

o Solder Paste Application:

o If using solder paste, dispense a small, precise amount onto the copper traces where the
sensor will be placed. A manual or automated dispenser can be used.

o If using preforms, place a preform of the correct size onto the fluxed pads.

o Component Placement:
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o Carefully place the temperature sensor onto the solder paste or preforms, ensuring proper
alignment of the sensor pads with the substrate traces.

o Reflow Process:

[¢]

Place the entire assembly on a hot plate or in a reflow oven.

[e]

Slowly ramp the temperature to just above the melting point of Ostalloy 117 (e.g., 50-
60°C). The low melting point allows for a significantly reduced peak reflow temperature.[6]

[e]

Hold at this temperature for a short duration (e.g., 30-60 seconds) to allow the solder to
fully melt and wet the joints.

[e]

Slowly cool the assembly back to room temperature.

o Post-Reflow Cleaning and Inspection:
o Clean any flux residue from the assembly.
o Inspect the solder joints for quality, ensuring there are no bridges or opens.
o Perform an electrical continuity test to confirm a successful connection.

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the
use of Ostalloy 117.
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Caption: General workflow for soldering with Ostalloy 117.
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Caption: Decision matrix for selecting a low-temperature solder.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1236533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Safety Precautions

e Ostalloy 117 contains lead and cadmium, which are toxic.[1][3][5] Handle the alloy in a well-
ventilated area.

o Always wear appropriate PPE, including gloves and safety glasses.[5]
e Avoid creating dust from the solid alloy.[5]

e Molten metal will cause thermal burns, even at this low temperature.[5]
e Wash hands thoroughly after handling the material.[5]

» Dispose of waste material in accordance with federal, state, and local regulations.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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